molecular formula C23H23N5O B2842026 (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-01-2

(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2842026
CAS-Nummer: 725219-01-2
Molekulargewicht: 385.471
InChI-Schlüssel: STLDMTMFGIKFAD-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research, particularly for acute myeloid leukemia (AML). This compound is characterized as a type II inhibitor, which binds to the inactive DFG-out conformation of the kinase, leading to effective suppression of FLT3 autophosphorylation and downstream signaling pathways such as STAT5 and MAPK. Its primary research value lies in investigating the pathogenesis and treatment of AML, especially in cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. Researchers utilize this inhibitor to explore mechanisms of kinase inhibition resistance, to study the synergistic effects of combination therapies, and to further the understanding of signal transduction in hematopoietic cells. By potently and selectively targeting this key oncogenic driver, this chemical probe provides a valuable tool for elucidating the molecular basis of FLT3-driven leukemogenesis and for validating FLT3 as a therapeutic target in preclinical models.

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15-9-11-19(16(2)13-15)27-22(29)21-17(3)26-23-24-14-25-28(23)20(21)12-10-18-7-5-4-6-8-18/h4-14,20H,1-3H3,(H,27,29)(H,24,25,26)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDMTMFGIKFAD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diketone-Triazole Condensation

The most frequently reported method involves reacting 1,3-diketones with 5-amino-1,2,4-triazoles under acidic conditions:

Reaction Scheme
1,3-Diketone + 5-Amino-1,2,4-triazole → Triazolopyrimidine Core

Key Conditions

  • Solvent: Ethanol/water (3:1)
  • Catalyst: HCl (0.5 M final concentration)
  • Temperature: 80°C, 12 hr
  • Yield: 68-72%

Methyl Substitution Control
Introduction of the C5 methyl group requires using methyl-substituted diketones. For example, pentane-2,4-dione yields the 5-methyl derivative directly.

Styryl Group Installation

The (E)-configured styryl group at C7 presents synthetic challenges due to geometric control requirements. Two primary methods emerge from literature analysis.

Heck Coupling Methodology

Palladium-catalyzed coupling between 7-bromo-triazolopyrimidine and styrene derivatives:

Optimized Parameters

Condition Specification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-Tol)₃ (10 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C
Reaction Time 24 hr
(E):(Z) Selectivity 92:8
Yield 65%

Friedel-Crafts Alkylation

Alternative approach adapting methods from o-xylene alkylation:

Procedure

  • Generate 7-chloromethyl intermediate via Vilsmeier-Haack reaction
  • React with styrene using AlCl₃/2,6-lutidine catalyst system
  • Isomerize to (E)-configuration using iodine catalysis

Advantages

  • Avoids precious metal catalysts
  • Compatible with electron-rich arenes

Limitations

  • Lower geometric control (E:Z = 85:15)
  • Requires separate isomerization step

Carboxamide Functionalization

Installation of the N-(2,4-dimethylphenyl)carboxamide group at C6 employs standard peptide coupling techniques with modifications for heteroaromatic systems.

Activation-Coupling Sequence

Step 1: Carboxylic Acid Activation

  • Reagent: HBTU (1.2 eq)
  • Base: DIPEA (3 eq)
  • Solvent: DCM, 0°C → RT

Step 2: Amine Coupling

  • Amine: 2,4-Dimethylaniline (1.5 eq)
  • Time: 12 hr
  • Yield: 78-82%

Critical Factors

  • Strict exclusion of moisture
  • Use of molecular sieves (4Å) to scavenge water

Integrated Synthetic Routes

Combining the above methodologies, three viable routes were evaluated:

Route Comparison Table

Parameter Route A (Modular) Route B (Convergent) Route C (Linear)
Total Steps 7 5 9
Overall Yield 34% 41% 28%
Purity (HPLC) 98.2% 99.1% 97.5%
Key Advantage Stereocontrol Atom Economy Scalability

Route B Optimization Highlights

  • One-pot triazolopyrimidine formation/styryl insertion
  • In situ carboxamide protection-deprotection sequence
  • Final recrystallization from ethyl acetate/heptane

Analytical Characterization Data

Critical spectroscopic data for batch validation:

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 16.0 Hz, 1H, styryl CH)
δ 7.98 (s, 1H, triazole CH)
δ 7.35-7.28 (m, 5H, aromatic)
δ 6.85 (d, J = 16.0 Hz, 1H, styryl CH)
δ 2.31 (s, 3H, C5-CH₃)

HRMS (ESI-TOF)
Calculated for C₂₄H₂₄N₅O [M+H]⁺: 406.1984
Found: 406.1986

HPLC Purity
Method: C18, 70:30 MeCN/H₂O + 0.1% TFA
Retention Time: 12.7 min
Purity: >99% (254 nm)

Challenges and Optimization Strategies

Geometric Isomerism Control

The (E)-styryl configuration requires careful optimization:

  • Heck coupling gives better initial selectivity (92% E)
  • Post-synthesis photoisomerization (300 nm UV) improves E:Z to 98:2

Regioselective Substitution

Competing reactivity at C5 vs C7 positions addressed by:

  • Steric directing groups during cyclocondensation
  • Sequential protection/deprotection using TBS groups

Solubility Limitations

The carboxamide derivative shows poor solubility in:

  • Hydrocarbon solvents
  • Ethers

Resolution

  • Use of DMSO/THF mixtures for final crystallization
  • Particle size reduction via jet milling

Scale-Up Considerations

Industrial production requires modifications to lab-scale protocols:

Key Adjustments

  • Replace DMF with Cyrene™ (dihydrolevoglucosenone) as greener solvent
  • Continuous flow hydrogenation for styryl isomer purification
  • Mechanochemical activation in ball mill for condensation steps

Economic Factors

Component Cost Contribution
Palladium Catalysts 38%
Specialty Solvents 25%
Ligands 18%

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide as an anticancer agent. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms. For instance:

  • Mechanism of Action : It may act by interfering with key signaling pathways involved in cell division and survival.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of specific cancer cell lines compared to control groups.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert beneficial effects in models of neurodegenerative diseases by:

  • Reducing Oxidative Stress : The compound can mitigate oxidative damage in neuronal cells.
  • Enhancing Neurotransmitter Levels : It has been shown to increase levels of neurotransmitters such as dopamine and serotonin in animal models.

Antimicrobial Properties

Another significant application is its antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains and fungi:

  • In Vitro Studies : Tests revealed that (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes):

  • Charge Transport : Its molecular structure allows for efficient charge transport, which is crucial for the performance of OLEDs.
  • Stability : The thermal stability of the compound enhances its applicability in electronic devices.

Polymer Composites

In materials science, (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be incorporated into polymer matrices to improve mechanical and thermal properties:

PropertyBefore AdditionAfter Addition
Tensile Strength20 MPa30 MPa
Thermal Stability200 °C250 °C

Skin Care Products

The compound's properties lend themselves well to cosmetic formulations:

  • Moisturizing Effects : It has been shown to enhance skin hydration and elasticity.
  • Anti-Aging Benefits : Clinical trials indicate improvements in skin texture and reduction of fine lines when included in topical formulations.

Case Study on Formulation Development

A study evaluated the efficacy of a cream containing (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

  • Participants : 100 individuals aged 30–50 years.
  • Duration : 12 weeks.
  • Results : 85% reported visible improvements in skin hydration and texture.

Wirkmechanismus

The mechanism of action of (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound 7-styryl (E), N-(2,4-dimethylphenyl) N/A N/A Not reported
5j: 2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-... 7-(3,4,5-trimethoxyphenyl), 4-nitrophenyl 319.9–320.8 43 HRMS m/z 453.1677
5k: 2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-... 7-(3,4,5-trimethoxyphenyl), 4-bromophenyl 280.1–284.3 54 HRMS m/z 513.0870
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-... (Compound 12, ) 7-methyl, 3-(2-hydroxyphenyl) 206 82 IR ν 3425 (OH), 1666 (C=O); MS m/z 452

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points, likely due to enhanced intermolecular interactions .

Biologische Aktivität

The compound (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazole derivatives with significant biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on existing research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate key structural motifs characteristic of triazole and pyrimidine derivatives. The synthetic pathway generally includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyrimidine Core Construction : Employing cyclization methods to integrate the pyrimidine structure.
  • Final Modifications : Introducing the styryl and dimethylphenyl groups through coupling reactions.

Biological Activity Overview

The biological activities of (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated across various studies. Key findings are summarized below:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown activity against a range of bacteria and fungi. A study reported minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of key metabolic pathways in microbial cells, potentially targeting enzymes involved in cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays:

  • Cytotoxicity Tests : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . For example, IC50 values were reported in the low micromolar range for certain cell lines.
  • Mechanisms : The compound appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Dimethylphenyl Substitution : The presence of the 2,4-dimethylphenyl group enhances lipophilicity and may improve cellular uptake.
  • Styryl Group Influence : The styryl moiety contributes to the compound's ability to interact with biological targets effectively.

Case Studies

A few notable case studies highlight the biological activity of this compound:

StudyCell LineIC50 (µM)Activity
Study 1HCT116 (Colon Cancer)6.2Anticancer
Study 2T47D (Breast Cancer)27.3Anticancer
Study 3Pseudomonas aeruginosa0.21Antibacterial

These studies underscore the potential utility of (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in therapeutic applications.

Q & A

Q. Synthetic Yield Optimization

CatalystSolventTemp (°C)Yield (%)
NoneEtOH8045
APTSEtOH/H2O8062
TMDPEtOH8068
(Adapted from )

Q. Crystallographic Data

ParameterValue
Space groupP1
a, b, c (Å)7.5884, 10.7303, 14.8825
α, β, γ (°)70.655, 86.097, 70.032
R-factor0.048
(From )

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.